3,5-Dioxohexanenitrile
Description
3,5-Dioxohexanenitrile (C₆H₇NO₂) is an aliphatic nitrile characterized by two ketone groups at the 3- and 5-positions of a hexane backbone.
Properties
CAS No. |
115706-49-5 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3,5-dioxohexanenitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6(9)2-3-7/h2,4H2,1H3 |
InChI Key |
JXGITHNUJLZQOE-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CC#N |
Canonical SMILES |
CC(=O)CC(=O)CC#N |
Synonyms |
Hexanenitrile, 3,5-dioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Similarities
The following compounds share functional or structural similarities with 3,5-dioxohexanenitrile:
Reactivity and Chemical Behavior
- This compound: The dual ketone groups increase acidity at α-hydrogens, promoting keto-enol tautomerism and nucleophilic attack. The nitrile group may participate in coordination chemistry, similar to nickel(II) complexes observed in salicylaldehyde-derived nitriles .
- 5,5-Dimethylhexanenitrile : Lacks electron-withdrawing groups, resulting in lower polarity and reduced reactivity toward nucleophiles. Primarily used as a solvent or intermediate in hydrophobic syntheses .
- Aromatic Benzonitriles (e.g., 3,5-Dichloro-2-hydroxybenzonitrile) : Electron-withdrawing Cl and OH groups enhance acidity and stabilize resonance structures, making them suitable for binding biomolecules (e.g., DNA or proteins) , akin to nickel(II) coordination compounds in .
Key Research Findings and Data Gaps
- Coordination Chemistry : Nickel(II) complexes with nitrile-bearing ligands (e.g., 3,5-dibromo-salicylaldehyde) show strong DNA and protein interactions , suggesting that this compound could form similar metal complexes.
- Structural Similarity : Aromatic nitriles with similarity scores >0.95 (e.g., 3,5-dichloro-2-hydroxybenzonitrile) share electronic profiles with this compound, though their aromaticity introduces distinct reactivity .
- Data Limitations : Direct experimental data on this compound’s synthesis, stability, and applications are absent in the provided evidence. Further studies are required to validate its comparative behavior.
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